7-Methoxy-2,2-dimethylchroman-6-yl palmitate
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Overview
Description
7-Methoxy-2,2-dimethylchroman-6-yl palmitate is an organic compound with the molecular formula C28H46O4 and a molecular weight of 446.66 g/mol . It is a derivative of chroman, featuring a methoxy group at the 7th position, two methyl groups at the 2nd position, and a palmitate ester at the 6th position . This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,2-dimethylchroman-6-yl palmitate typically involves esterification reactions. One common method is the reaction between 7-methoxy-2,2-dimethylchroman-6-ol and palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,2-dimethylchroman-6-yl palmitate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
7-Methoxy-2,2-dimethylchroman-6-yl palmitate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential use in dermatological formulations due to its skin-whitening and anti-aging properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2-dimethylchroman-6-yl palmitate involves its interaction with free radicals and reactive oxygen species. The compound acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells. It also inhibits the activity of enzymes involved in melanin synthesis, leading to its skin-whitening effects . The molecular targets include reactive oxygen species and enzymes such as tyrosinase .
Comparison with Similar Compounds
- 6-Methoxy-2,2-dimethylchroman-3-yl palmitate
- 8-Methoxy-2,2-dimethylchroman-3-yl palmitate
- 2,2-Dimethylchroman-6-yl palmitate
Comparison: 7-Methoxy-2,2-dimethylchroman-6-yl palmitate is unique due to the specific positioning of the methoxy group and the palmitate ester. This configuration imparts distinct chemical and physical properties, making it particularly effective as a skin-whitening agent. Compared to its analogs, it exhibits superior stability and efficacy in cosmetic formulations .
Properties
Molecular Formula |
C28H46O4 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl) hexadecanoate |
InChI |
InChI=1S/C28H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-26-21-23-19-20-28(2,3)32-24(23)22-25(26)30-4/h21-22H,5-20H2,1-4H3 |
InChI Key |
JDRWDGNLJIHONB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C2C(=C1)CCC(O2)(C)C)OC |
Origin of Product |
United States |
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